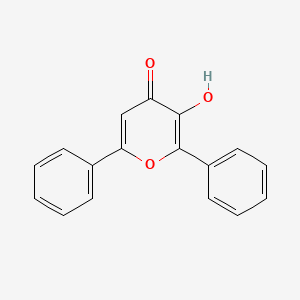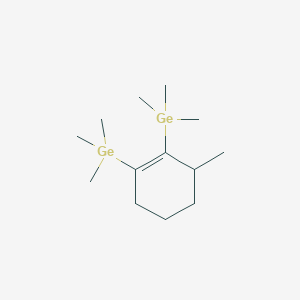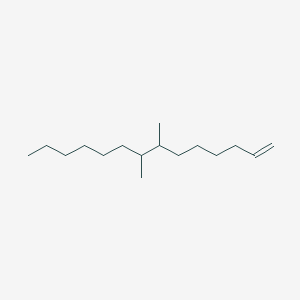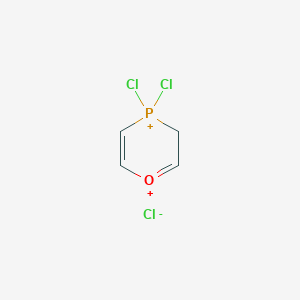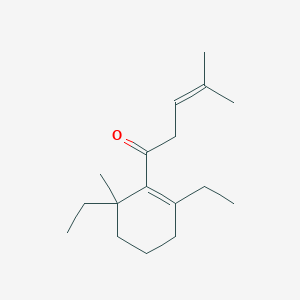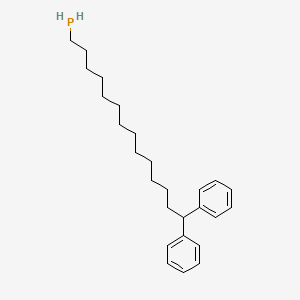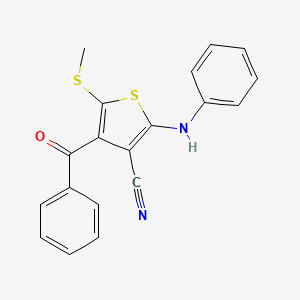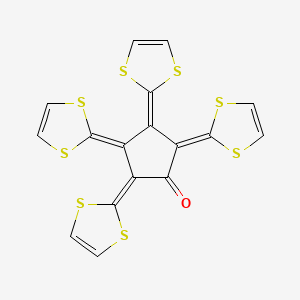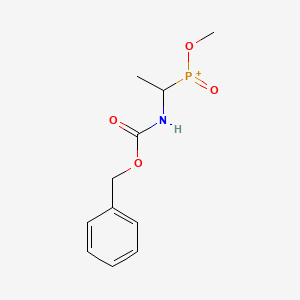
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
The synthesis of 4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane involves several steps, typically starting with the preparation of intermediate compounds that are then combined under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Análisis De Reacciones Químicas
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool for studying biochemical pathways. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to target molecules and altering their activity. This can lead to changes in biochemical pathways and physiological effects.
Comparación Con Compuestos Similares
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane can be compared to other similar compounds, such as dioxolanes and other heterocyclic compounds. These comparisons highlight the unique structural features and reactivity of this compound, which may make it more suitable for certain applications. Similar compounds include 1,3-dioxolane and other phosphonium salts, which share some structural similarities but differ in their specific functional groups and reactivity.
Propiedades
Número CAS |
113592-12-4 |
|---|---|
Fórmula molecular |
C11H15NO4P+ |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
methoxy-oxo-[1-(phenylmethoxycarbonylamino)ethyl]phosphanium |
InChI |
InChI=1S/C11H14NO4P/c1-9(17(14)15-2)12-11(13)16-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/p+1 |
Clave InChI |
YPIHXKDLJZDKKB-UHFFFAOYSA-O |
SMILES canónico |
CC(NC(=O)OCC1=CC=CC=C1)[P+](=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
